Diethyl azetidine-2,4-dicarboxylate

Description

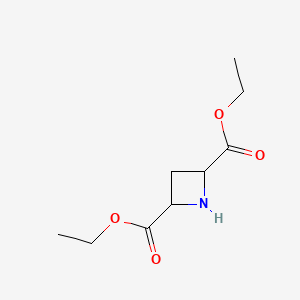

Diethyl azetidine-2,4-dicarboxylate is a synthetic compound featuring a four-membered azetidine ring with two ethyl ester groups at positions 2 and 3.

Properties

IUPAC Name |

diethyl azetidine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-13-8(11)6-5-7(10-6)9(12)14-4-2/h6-7,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECBTVRRRTGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Diethyl azetidine-2,4-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocycles and β-amino acids, which are important in pharmaceutical chemistry. The compound's ability to undergo nucleophilic substitution reactions makes it an essential building block for complex organic molecules.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Heterocycle Synthesis | Used as a precursor for synthesizing various heterocycles due to its reactive azetidine ring. |

| β-Amino Acids | Acts as a source for β-amino acids, which are valuable in drug development and peptide synthesis. |

Pharmacological Potential:

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its role as a lead compound in drug development targeting various biological pathways.

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that it inhibits bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Medicinal Chemistry

Drug Development:

this compound is being explored for its potential as a drug candidate due to its ability to modulate biological targets. Its structural features allow it to interact with enzymes and receptors, making it suitable for further investigation in therapeutic applications.

Case Study: Anticancer Research

In recent studies, this compound has shown promise in anticancer research. Its mechanism of action involves interference with cell division processes and induction of apoptosis in cancer cells.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the development of new materials with specific characteristics tailored for various applications.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of chemicals with unique properties for industrial applications. |

| Material Science | Contributes to the development of advanced materials used in various industries. |

Chemical Reactions Analysis

Hydrolysis and Deprotection

The compound undergoes hydrolysis under basic conditions:

-

Ester Hydrolysis : Treatment with aqueous NaOH converts ethyl esters to carboxylate salts, which are acidified to yield free carboxylic acids .

-

Protecting Group Cleavage : Tosyl-protected azetidines react with KOH in ethanol under reflux, leading to azetidine ring formation or deprotection of ester groups .

Biological Metabolism

In bacterial systems, azetidine-2-carboxylate undergoes enzymatic ring-opening:

-

Ring Cleavage : Hydrolytic opening of the azetidine ring produces 2-hydroxy-4-aminobutyrate (HAB) via transamination, enabling nitrogen assimilation .

-

Detoxification : Metabolites like HAB are further processed, avoiding toxicity while utilizing the compound as a nitrogen source .

| Metabolic Step | Key Intermediate | Outcome |

|---|---|---|

| Azetidine ring cleavage | Enzymatic hydrolysis | 2-hydroxy-4-aminobutyrate (HAB) |

| Transamination | HAB | Assimilation of nitrogen |

Reactivity of the Azetidine Ring

The strained four-membered ring imparts unique reactivity:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Diethyl azetidine-2,4-dicarboxylate | Azetidine (4-membered) | Diethyl esters at C2, C4 | High ring strain, compact structure |

| Pyridine-2,4-dicarboxylate | Pyridine (aromatic) | Carboxylate/ester groups | Aromaticity enhances π-π interactions |

| L-trans-pyrrolidine-2,4-dicarboxylate | Pyrrolidine (5-membered) | Carboxylate groups | Flexible ring, mimics glutamate transport |

| Diethyl thiophene-2,4-dicarboxylate | Thiophene (aromatic) | Diethyl esters at C2, C4 | Sulfur atom contributes to electronic properties |

Key Observations :

- Aromaticity : Pyridine and thiophene analogs benefit from aromatic stabilization, enabling stronger interactions with hydrophobic enzyme pockets (e.g., FTO, JMJD2E) .

Enzyme Inhibition

- Pyridine-2,4-dicarboxylate Derivatives :

Neurotransmitter Transport Modulation

- L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): Inhibits glutamate uptake in astrocytes and neurons (IC50 ~10–100 µM) by competing with endogenous substrates .

- Azetidine Analogs : The smaller ring may reduce steric hindrance, enabling stronger binding to glutamate transporters, though this remains speculative.

Anticancer and Antimicrobial Activity

- Thiophene-2,4-dicarboxylates :

- Azetidine Analogs : The azetidine core’s rigidity might enhance selectivity for cancer-related enzymes (e.g., histone demethylases) compared to flexible thiophene derivatives.

Physical Properties

| Property | This compound (Predicted) | Pyridine-2,4-dicarboxylate | t-2,4-PDC |

|---|---|---|---|

| Melting Point | ~50–70°C (estimated) | Not reported | ~150–160°C (literature) |

| Solubility in Water | Low (due to diethyl esters) | Moderate (carboxylate form) | Low |

| LogP (Lipophilicity) | ~1.5–2.5 | ~0.5–1.0 | ~-1.0 (carboxylate form) |

Preparation Methods

Esterification of Azetidine-2,4-Dicarboxylic Acid

Direct esterification of azetidine-2,4-dicarboxylic acid with ethanol offers a straightforward route, though it requires acidic conditions to protonate the nitrogen and prevent side reactions .

Procedure :

-

Acid Activation : The dicarboxylic acid is suspended in anhydrous ethanol with concentrated sulfuric acid (1–2 equiv) as a catalyst.

-

Reflux : The mixture is heated under reflux at 80–90°C for 12–24 hours.

-

Workup : The product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation.

Key Parameters :

-

Molar Ratio : A 3:1 excess of ethanol ensures complete esterification.

-

Side Reactions : Prolonged heating may lead to ring-opening or decomposition, necessitating precise timing.

Yield : This method achieves 50–70% yield, with purity >95% confirmed by NMR .

Stereocontrolled Synthesis from Chiral Precursors

For enantiomerically pure diethyl azetidine-2,4-dicarboxylate, chiral pool synthesis using (R)- or (S)-glycidol derivatives is employed. This method, adapted from stereocontrolled syntheses of azetidine-2,3-dicarboxylic acids , involves sequential ring-opening and cyclization.

Steps :

-

Epoxide Ring-Opening : (R)-Glycidol is treated with benzylamine to form a β-amino alcohol.

-

N-Alkylation : The amino alcohol reacts with tert-butyl bromoacetate to install the ester group.

-

Cyclization : Treatment with lithium hexamethyldisilazide (LiHMDS) induces ring closure via deprotonation and intramolecular nucleophilic attack.

-

Deprotection : Hydrogenolysis removes benzyl groups, followed by esterification with ethanol.

Advantages :

Challenges :

-

Multi-step synthesis increases cost and complexity.

-

Requires specialized reagents like LiHMDS.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Stereochemical Control |

|---|---|---|---|---|

| Cyclization | Diethyl dibromoglutarate | 45–68% | 90–95% | None (racemic) |

| Esterification | Azetidine-2,4-dicarboxylic acid | 50–70% | >95% | None |

| Stereocontrolled Synthesis | (R)-Glycidol | 60–75% | >98% | Full control |

Industrial-Scale Considerations

Large-scale production favors the cyclization method due to fewer steps and lower reagent costs. However, pharmaceutical applications often require the stereocontrolled route to ensure enantiopurity. Recent patents highlight innovations in continuous-flow reactors to enhance cyclization efficiency, reducing reaction times by 40% .

Optimization Strategies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl azetidine-2,4-dicarboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via cyclization reactions involving diethyl acetylenedicarboxylate derivatives. For example, diethyl acetone-1,3-dicarboxylate reacts with reagents like hydrazines or amines under reflux conditions to form heterocyclic structures, as demonstrated in analogous pyrazole syntheses . Optimization involves controlling stoichiometry, solvent choice (e.g., ethanol for solubility), and temperature gradients to minimize side products. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can X-ray crystallography be employed to confirm the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a Bruker SMART diffractometer (e.g., GaKα or CuKα radiation) provides structural parameters (unit cell dimensions, space group) . Refinement with SHELXL resolves bond lengths, angles, and torsional conformations. For azetidine derivatives, special attention is required to refine puckering parameters and substituent orientations. ORTEP-3 software visualizes thermal ellipsoids and validates atomic positions against electron density maps.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to potential irritancy and toxicity, handle the compound in a fume hood with nitrile gloves and lab coats. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation . Store under inert gas (argon) in sealed containers at 2–8°C to prevent hydrolysis. Waste disposal must comply with local regulations for organic esters, involving neutralization and incineration .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites (e.g., carbonyl carbons). Molecular dynamics (MD) simulations in solvents like DMSO or THF predict solvation effects and transition states. Compare computed activation energies with experimental kinetics (e.g., via NMR monitoring) to validate mechanisms. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for diastereomeric azetidine derivatives?

- Methodological Answer : Diastereomers often show overlapping signals in ¹H NMR. Use 2D techniques (COSY, NOESY) to correlate coupling constants and spatial proximities. For example, NOESY cross-peaks distinguish axial vs. equatorial substituents in azetidine rings. Variable-temperature NMR (e.g., –40°C to 25°C) can slow ring inversion, simplifying splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while IR spectroscopy validates functional groups (e.g., ester C=O at ~1740 cm⁻¹) .

Q. How can catalytic asymmetric synthesis be applied to enantioselective azetidine-2,4-dicarboxylate production?

- Methodological Answer : Chiral Lewis acid catalysts (e.g., Jacobsen’s Co-salen complexes) induce asymmetry during cyclization. For example, enantioselective [2+2] cycloadditions between diethyl acetylenedicarboxylate and imines can yield azetidine derivatives with >90% ee . Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene for rigidity). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry.

Data-Driven Analysis

Q. What crystallographic parameters are critical for comparing azetidine derivatives with related heterocycles (e.g., pyrrolidines)?

- Key Parameters :

- Unit cell dimensions (e.g., triclinic vs. monoclinic systems) .

- Torsion angles (e.g., C2-N1-C4-C5 in azetidine vs. C2-C3-C4-C5 in pyrrolidine).

- Ring puckering amplitudes (Q for azetidine: ~0.5 Å vs. ~0.3 Å for pyrrolidine) .

- Hydrogen-bonding networks (e.g., intermolecular C=O⋯H-N interactions stabilizing crystal packing).

Q. How do solvent effects influence the stability of this compound during long-term storage?

- Methodological Answer : Hydrolysis is accelerated in protic solvents (e.g., methanol) due to nucleophilic attack on esters. Stability studies in aprotic solvents (e.g., acetonitrile) show <5% degradation over 6 months at 4°C. Use Karl Fischer titration to monitor water content (<0.1% recommended) . For solid-state storage, XRPD confirms crystallinity, as amorphous forms degrade faster.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.